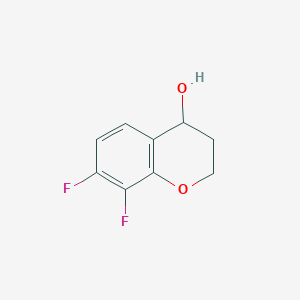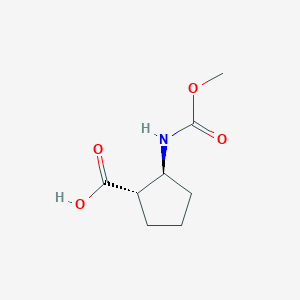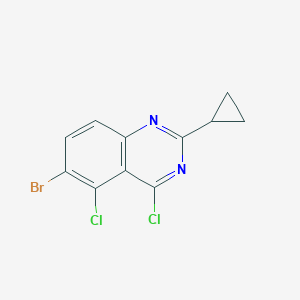
N-(3-Fluorophenyl)-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Fluorophenyl)-4-hydroxybenzamide is an organic compound that features a fluorine atom attached to a phenyl ring and a hydroxyl group attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-4-hydroxybenzamide typically involves the reaction of 3-fluoroaniline with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(3-Fluorophenyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxybenzophenone or 4-hydroxybenzaldehyde.
Reduction: Formation of N-(3-Fluorophenyl)-4-hydroxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(3-Fluorophenyl)-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(3-Fluorophenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
Similar Compounds
3-Fluorophenylbenzamide: Lacks the hydroxyl group, which may result in different chemical reactivity and biological activity.
4-Hydroxybenzamide: Lacks the fluorine atom, which may affect its interactions with biological targets.
N-(3-Fluorophenyl)benzamide: Lacks the hydroxyl group, which may influence its solubility and reactivity.
Uniqueness
N-(3-Fluorophenyl)-4-hydroxybenzamide is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups may enhance its reactivity and specificity in various applications.
属性
分子式 |
C13H10FNO2 |
|---|---|
分子量 |
231.22 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-4-hydroxybenzamide |
InChI |
InChI=1S/C13H10FNO2/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(16)7-5-9/h1-8,16H,(H,15,17) |
InChI 键 |
GSPMYUWFWNYBFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


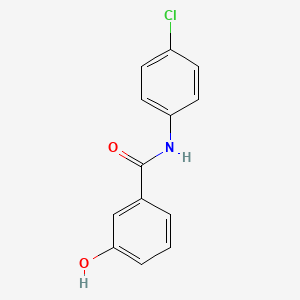
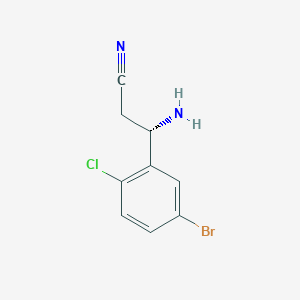
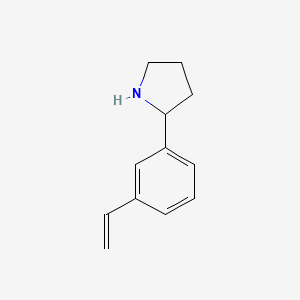
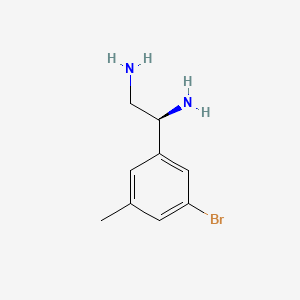
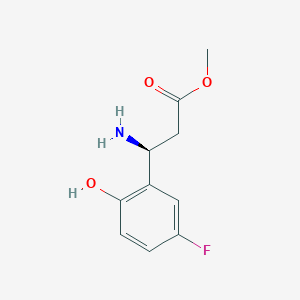

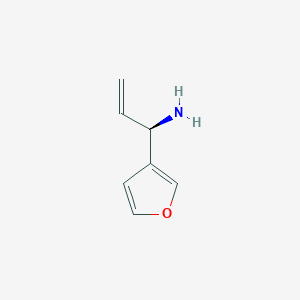
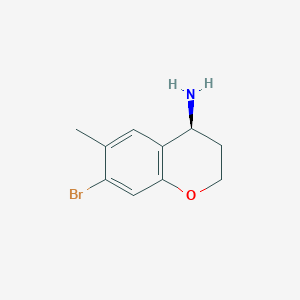
![2-Benzyl 7-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13052097.png)
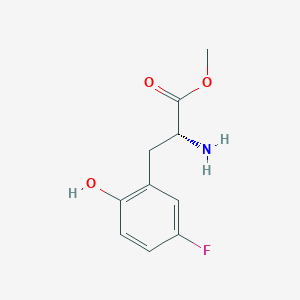
![8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13052111.png)
